5,7-Dichloroquinolin-8-yl 2-ethoxy-5-methylbenzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 2-ethoxy-5-methylbenzene-1-sulfonate: is a complex organic compound characterized by its quinoline core structure substituted with chlorine atoms and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of quinoline to introduce chlorine atoms at the 5 and 7 positions
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the quinoline core.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives, such as 5,7-dichloroquinone.
Reduction: Chloroquinoline derivatives with reduced chlorine content.
Substitution: Derivatives with different functional groups attached to the quinoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules. Its potential as a probe for studying enzyme activities and binding affinities is of interest.
Medicine: Due to its structural similarity to certain bioactive molecules, it may be explored for medicinal applications, such as antimicrobial or anticancer properties.
Industry: In the chemical industry, it serves as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5,7-Dichloroquinolin-8-yl 2-ethoxy-5-methylbenzene-1-sulfonate exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would need to be determined through experimental studies.
Comparison with Similar Compounds
Clioquinol: A related compound with antimicrobial properties.
Quinoline derivatives: Various quinoline-based compounds used in different applications.
Uniqueness: 5,7-Dichloroquinolin-8-yl 2-ethoxy-5-methylbenzene-1-sulfonate stands out due to its specific substitution pattern and sulfonate group, which may confer unique chemical and biological properties compared to other quinoline derivatives.
This compound's versatility and potential applications make it a subject of ongoing research and industrial interest. Further studies are needed to fully explore its capabilities and benefits.
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Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-3-24-15-7-6-11(2)9-16(15)26(22,23)25-18-14(20)10-13(19)12-5-4-8-21-17(12)18/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZJQLBEYXYUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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